molecular formula C5H9Cl B078285 (E)-5-Chloropent-2-ene CAS No. 10524-07-9

(E)-5-Chloropent-2-ene

Cat. No.: B078285
CAS No.: 10524-07-9
M. Wt: 104.58 g/mol
InChI Key: QTRJVMJEBVLXOK-NSCUHMNNSA-N
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Description

(E)-5-Chloropent-2-ene is a halogenated alkene with the molecular formula C₅H₉Cl and a molecular weight of 104.577 g/mol . Its IUPAC name specifies the E-configuration of the double bond between C2 and C3, with a chlorine substituent on C5. Key identifiers include:

  • CAS Registry Number: 10524-07-9
  • ChemSpider ID: 4941015
  • InChIKey: QTRJVMJEBVLXOK-NSCUHMNNSA-N

The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 234-075-8) and has well-documented safety protocols for handling, including first-aid measures for inhalation exposure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10524-07-9

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

IUPAC Name

(E)-5-chloropent-2-ene

InChI

InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3/b3-2+

InChI Key

QTRJVMJEBVLXOK-NSCUHMNNSA-N

SMILES

CC=CCCCl

Isomeric SMILES

C/C=C/CCCl

Canonical SMILES

CC=CCCCl

Other CAS No.

10524-07-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional and Functional Group Variations

(2E)-3-Chloropent-2-ene
  • Molecular Formula : C₅H₉Cl (same as (E)-5-Chloropent-2-ene) .
  • Key Differences :
    • Chlorine is located on C3 instead of C5.
    • SMILES : CCC(Cl)=CC .
    • InChIKey : VSQKJRIDGSFPSI-HWKANZROSA-N .
  • Differences in dipole moments and boiling points due to substituent position (though specific data are unavailable).
1-Chloro-5-Methoxypent-2-ene
  • Molecular Formula : C₆H₁₁ClO .
  • Key Differences :
    • Methoxy group (-OCH₃) on C5 and chlorine on C1.
    • Higher molecular weight (134.6 g/mol ) .
  • Implications: Methoxy group increases polarity, enhancing solubility in polar solvents compared to this compound. Potential for hydrogen bonding and altered reaction pathways (e.g., nucleophilic substitutions at C1).
2-Ethylbutyl Cyclopent-2-ene-1-Acetate
  • Molecular Formula : C₁₃H₂₂O₂ .
  • Key Differences :
    • Cyclopentene ring with ester substituents.
    • Significantly larger molecular weight (222.31 g/mol ).
  • Implications :
    • Reduced volatility compared to linear alkenes like this compound.
    • Reactivity dominated by ring strain and ester hydrolysis rather than halogenation.

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₅H₉Cl 104.577 10524-07-9 Cl on C5, E-configuration
(2E)-3-Chloropent-2-ene C₅H₉Cl 104.578 N/A Cl on C3, E-configuration
1-Chloro-5-Methoxypent-2-ene C₆H₁₁ClO 134.603 285124-84-7 Cl on C1, -OCH₃ on C5
2-Ethylbutyl Cyclopent-2-ene-1-Acetate C₁₃H₂₂O₂ 222.31 94278-39-4 Cyclopentene ring, ester groups

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